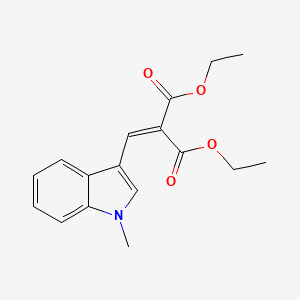
diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate typically involves the condensation of diethyl malonate with 1-methylindole-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester used in various organic syntheses.
1-Methylindole: A precursor in the synthesis of indole derivatives.
Indole-3-carbaldehyde: Another indole derivative with similar reactivity.
Uniqueness
Diethyl 2-((1-methyl-1H-indol-3-yl)methylene)malonate is unique due to its combination of the indole moiety with the malonate ester, providing a versatile scaffold for further chemical modifications and potential biological activities .
特性
IUPAC Name |
diethyl 2-[(1-methylindol-3-yl)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-4-21-16(19)14(17(20)22-5-2)10-12-11-18(3)15-9-7-6-8-13(12)15/h6-11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZKOWMCJJXDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C2=CC=CC=C21)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Chloro-4-nitrophenyl)thio]pyridine](/img/structure/B2672671.png)
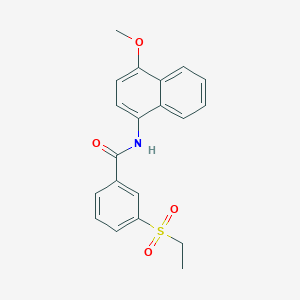
![1-(Cyclopropanesulfonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2672673.png)
![(1S,6R)-6-Methoxycarbonylbicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2672674.png)
![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)
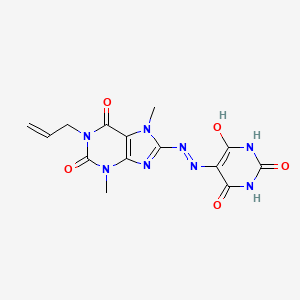
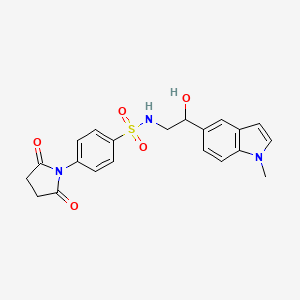
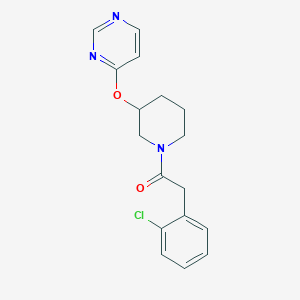
![N'-Tert-butyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(4-methylbenzoyl)pyrrolidine-2-carbohydrazide](/img/structure/B2672689.png)
![3-(4-(Tert-butyl)phenyl)-8-((4-chlorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2672690.png)
![3-(2-methylphenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2672692.png)
![Methyl 2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2672693.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)
